- Imidazotriazinones derivatives and their use against inflammatory processes and/or immune diseases, World Intellectual Property Organization, , ,

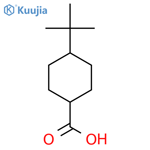

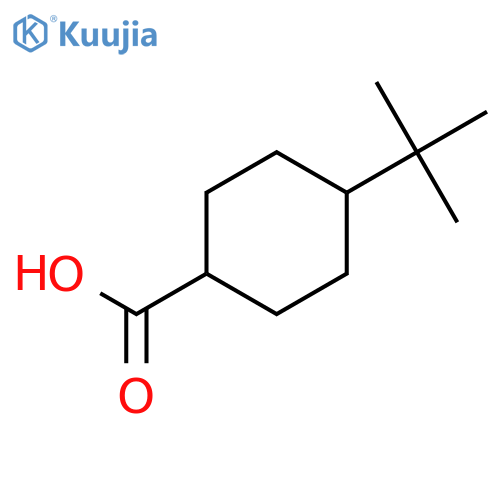

Cas no 943-28-2 (trans-4-Tert-Butylcyclohexanecarboxylic acid)

943-28-2 structure

商品名:trans-4-Tert-Butylcyclohexanecarboxylic acid

trans-4-Tert-Butylcyclohexanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- cis-4-tert-Butylcyclohexanecarboxylic Acid

- Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis-

- acide t-butyl-4 cyclohexanecarboxylique cis

- cis-4-t-butylcyclohexanecarboxylic acid

- cis-4-tert-Butyl-cyclohexancarbonsaeure

- cis-4-tert-butyl-cyclohexanecarboxylic acid

- Cyclohexanecarboxylic acid,4-tert-butyl-,cis

- trans-4-tert-Butylcyclohexanecarboxylic acid

- 4-tert-Butylcyclohexanecarboxylic acid

- trans-4-(tert-Butyl)cyclohexanecarboxylic acid

- 4-tert-Butylcyclohexane-1-carboxylic acid

- 4-(tert-butyl)cyclohexanecarboxylic acid

- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, cis-

- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-

- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, trans-

- cis-4-tert-Butylcyclohexane carboxylic acid

- QVQK

- TRANS-4-TERT-BUTYLCYCLOHEXANE CARBOXYLIC ACID

- (1r,4r)-4-tert-butylcyclohexanecarboxylic acid

- FT-0633170

- 4-tert-Butylcyclohexanecarboxylic acid, 99%

- trans-4-tert-butyl-cyclohexanecarboxylic acid

- AKOS015837821

- 4-(Tert-butyl)cyclohexane-1-carboxylic acid

- AS-17248

- 4-tert-Butylcyclohexanecarboxylic acid, purum, >=98.0% (T)

- SCHEMBL17935778

- EU-0099985

- AS-64517

- CHEBI:87689

- SR-01000597228

- (1S,4S)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID

- Cyclohexanecarboxylic acid,1-dimethylethyl)-, cis-

- NSC176105

- 4-tert-Butylcyclohexanecarboxylic acid methyl ester,c&t

- SCHEMBL14540601

- ChemDiv2_003455

- NSC52181

- D88778

- NSC 52181

- SY102581

- (1r,4r)-4-(tert-butyl)cyclohexanecarboxylic acid

- SR-01000597228-1

- 943-29-3

- trans-4-tert-Butycyclohexanecarboxylic acid

- MFCD00466237

- T71484

- ZB1703

- 4-tert-Butylcyclohexanecarboxylic acid,c&t

- B2631

- 5451-55-8

- SCHEMBL1835961

- MFCD00042622

- 4-t-butylcyclohexane-1-carboxylic acid

- trans-4-tert-butylcyclohexane-1-carboxylic acid

- B1285

- SCHEMBL3514603

- CS-0081079

- AC7380

- 4-tert-butyl-cyclohexanecarboxylic acid

- 4-tert-butylcyclohexylcarboxylic acid

- Cis-4-(tert-butyl)cyclohexanecarboxylic acid

- Cis-4-(tert-butyl)cyclohexanecarboxylicacid

- NSC176107

- CS-0453487

- NSC52180

- A830221

- DTXSID70241408

- FT-0619506

- AKOS000120233

- Cyclohexanecarboxylic acid,1-dimethylethyl)-, trans-

- 4-tert-Butylcyclohexanecarboxylic acid #

- SCHEMBL503482

- AB06262

- NSC-176105

- trans-4-(dimethylethyl)cyclohexanecarboxylic acid

- 4-tert-Butylcyclohexanecarboxylic acid pure trans isomer

- 4-tert-butylcyclohexane carboxylic acid

- NSC-176107

- trans-4-t-butylcyclohexanecarboxylic acid

- trans-4-tert-Butylcyclohexanoic acid

- J-660041

- Q27159833

- Z104477532

- Trans-4-(1,1-dimethylethyl)cyclohexanecarboxylic acid

- 4-t-butylcyclohexanecarboxylic acid

- 4-tert-butylcyclohexancarboxilic acid

- AKOS015837823

- NSC-52181

- DTXSID301259837

- HMS1378N01

- AM9696

- 943-28-2

- MFCD08276286

- Cyclohexanecarboxylic acid, 4-tert-butyl-, cis-

- 4-tert-butylcyclohexane-carboxylic acid

- GEO-02474

- NSC-52180

- Cyclohexanecarboxylic acid, 4-tert-butyl-, trans-

- AS-69893

- EN300-20265

- DB-057491

- (1R,4R)-4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID

- DB-052595

- trans-4-Tert-Butylcyclohexanecarboxylic acid

-

- MDL: MFCD08276286

- インチ: 1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

- InChIKey: QVQKEGYITJBHRQ-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 184.14600

- どういたいしつりょう: 184.146

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 37.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.996

- ゆうかいてん: 116.0 to 121.0 deg-C

- ふってん: 282.9 ºC at 760 mmHg

- フラッシュポイント: 136.7 ºC

- 屈折率: 1.473

- PSA: 37.30000

- LogP: 2.92350

- ようかいせい: 未確定

trans-4-Tert-Butylcyclohexanecarboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

trans-4-Tert-Butylcyclohexanecarboxylic acid 税関データ

- 税関コード:2916209090

- 税関データ:

中国税関コード:

2916209090概要:

29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

trans-4-Tert-Butylcyclohexanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR936255-5g |

Cis-4-tert-butylcyclohexanecarboxylic acid |

943-28-2 | 95% | 5g |

£355.00 | 2024-05-23 | |

| Key Organics Ltd | AS-69893-5G |

(1s,4s)-4-tert-butylcyclohexane-1-carboxylic acid |

943-28-2 | >97% | 5g |

£285.00 | 2025-02-08 | |

| Chemenu | CM393492-5g |

cis-4-tert-Butylcyclohexanecarboxylic Acid |

943-28-2 | 95%+ | 5g |

$151 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153649-5G |

trans-4-Tert-Butylcyclohexanecarboxylic acid |

943-28-2 | >98.0%(GC)(T) | 5g |

¥1025.90 | 2023-09-03 | |

| eNovation Chemicals LLC | D641535-5g |

CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID |

943-28-2 | 97% | 5g |

$500 | 2024-06-05 | |

| Chemenu | CM393492-1g |

cis-4-tert-Butylcyclohexanecarboxylic Acid |

943-28-2 | 95%+ | 1g |

$54 | 2024-07-19 | |

| Aaron | AR006CNM-100mg |

Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis- |

943-28-2 | 98% | 100mg |

$8.00 | 2025-01-23 | |

| Aaron | AR006CNM-250mg |

Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis- |

943-28-2 | 98% | 250mg |

$17.00 | 2025-01-23 | |

| Ambeed | A829057-25g |

cis-4-(tert-Butyl)cyclohexanecarboxylic acid |

943-28-2 | 95% | 25g |

$510.0 | 2024-08-02 | |

| Aaron | AR006CNM-5g |

Cyclohexanecarboxylicacid, 4-(1,1-dimethylethyl)-, cis- |

943-28-2 | 98% | 5g |

$144.00 | 2025-01-23 |

trans-4-Tert-Butylcyclohexanecarboxylic acid 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: (OC-6-14)-Aqua[2,6-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl-κN3]phenyl-… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 50 bar, 30 °C

リファレンス

- Selective Hydrogenation of Lignin-derived Aromatics to Give Cyclohexanes with a Rhodium-Pincer Precatalyst, Journal of Organometallic Chemistry, 2023, 997,

合成方法 4

trans-4-Tert-Butylcyclohexanecarboxylic acid Raw materials

trans-4-Tert-Butylcyclohexanecarboxylic acid Preparation Products

trans-4-Tert-Butylcyclohexanecarboxylic acid 関連文献

-

1. Steroidal analogues of unnatural configuration. Part 14. Conformational analysis of 4,4,14α-trimethyl-19(10→9β)abeo-5β,10α-pregnane-6,11-diols by X-ray crystallography and force-field calculationsJan C. A. Boeyens,James R. Bull,Albert Tuinman,Petrus H. van Rooyen J. Chem. Soc. Perkin Trans. 2 1979 1279

943-28-2 (trans-4-Tert-Butylcyclohexanecarboxylic acid) 関連製品

- 1188-02-9(2-Methylheptanoic acid)

- 97-61-0(2-Methyl-pentanoic Acid)

- 595-37-9(Dimebutic acid)

- 597-43-3(2,2-Dimethylsuccinic acid)

- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)

- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)

- 828-51-3(Adamantane-1-carboxylic acid)

- 99-66-1(Valproic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943-28-2)trans-4-Tert-Butylcyclohexanecarboxylic acid

清らかである:99%

はかる:25g

価格 ($):459.0